Decyl 4-methoxyphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20743-98-0 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-decoxy-4-methoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18-2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
WJRIMKYSGLYNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Mechanistic Investigations of Decyl 4 Methoxyphenyl Ether Formation and Reactivity
Elucidation of Reaction Pathways and Intermediates
The synthesis of aryl ethers like decyl 4-methoxyphenyl (B3050149) ether can be achieved through several mechanistic routes. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions. Understanding these pathways, including the transient species that mediate them, is crucial for optimizing synthetic protocols.
The formation of the ether bond in decyl 4-methoxyphenyl ether most commonly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, as seen in the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the attack of a nucleophile, in this case, the 4-methoxyphenoxide anion, on an alkyl halide, such as 1-bromodecane (B1670165). organicchemistrytutor.com
The transition state is a critical, high-energy arrangement of atoms that exists fleetingly as the reactants convert to products. In the SN2 reaction for this compound formation, the transition state has a specific five-coordinate, trigonal bipyramidal geometry around the target carbon atom of the decyl group. masterorganicchemistry.com
Key features of this transition state include:
Partial Bonds: The bond between the incoming nucleophile (the oxygen of 4-methoxyphenoxide) and the carbon is partially formed, while the bond between the carbon and the leaving group (e.g., bromide) is partially broken. masterorganicchemistry.com
Backside Attack: The phenoxide nucleophile attacks the carbon atom from the side opposite to the leaving group. byjus.com This "backside attack" is a hallmark of the SN2 mechanism. masterorganicchemistry.com
Inversion of Stereochemistry: As the reaction proceeds through the transition state, the configuration of the carbon atom is inverted, much like an umbrella flipping inside out in the wind. masterorganicchemistry.com While this is not apparent for an achiral center like in 1-bromodecane, it is a fundamental characteristic of the SN2 transition state.
The stability of this transition state is paramount; steric hindrance around the reaction center can raise its energy, slowing or preventing the reaction. For this reason, the Williamson ether synthesis is most effective with primary alkyl halides like 1-bromodecane. masterorganicchemistry.comorganicchemistrytutor.com
| Characteristic | Description | Reference |
|---|---|---|
| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | masterorganicchemistry.com |
| Geometry | Five-coordinate, trigonal bipyramidal | masterorganicchemistry.com |
| Attacking Species (Nucleophile) | 4-methoxyphenoxide anion | organicchemistrytutor.com |
| Substrate (Electrophile) | 1-halodecane (e.g., 1-bromodecane) | organicchemistrytutor.com |
| Key Feature | Simultaneous bond formation and breakage with inversion of stereochemistry | masterorganicchemistry.combyjus.com |
While nucleophilic substitution is common, etherification can also occur through radical pathways, particularly for aryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form aryl ethers from an aryl halide and a phenol (B47542). mdpi.comwikipedia.org One of the proposed mechanisms for this reaction involves the formation of radical intermediates. slideshare.netiitk.ac.in
In this pathway, the copper catalyst generates an aryl radical from the aryl halide. iitk.ac.in This highly reactive intermediate can then react to form the ether. Another relevant mechanism is the SRN1 (substitution nucleophilic radical chain) pathway. A formal cross-coupling of aryl methyl sulfones with alcohols has been reported to afford alkyl aryl ethers via a dimsyl-anion initiated SRN1 radical chain process. organic-chemistry.org
More recent developments have utilized photoredox catalysis to generate radicals for ether synthesis. For instance, the addition of an aryl radical to an alkene can initiate a sequence that results in an ether. rsc.org Similarly, the oxidative single electron transfer (SET) from an electron-rich aryl vinyl ether can generate a radical cation, which can then participate in cycloaddition reactions, demonstrating a stepwise radical pathway. nih.gov These modern methods highlight the versatility of radical intermediates in constructing C-O bonds under mild, light-induced conditions. acs.org
The synthesis of this compound is fundamentally a nucleophilic substitution process. Two primary variants of this mechanism are relevant:
Williamson Ether Synthesis (SN2 on an Alkyl Halide): This is the most direct and common method. It involves the reaction between sodium 4-methoxyphenoxide (the nucleophile) and a decyl halide (the electrophile). byjus.comorganicchemistrytutor.com The substitution occurs on the sp³-hybridized carbon of the decyl group and follows the SN2 pathway described in section 3.1.1. An SN2 reaction on the sp²-hybridized carbon of an unactivated aryl halide (like 4-methoxybromobenzene) is not feasible. organicchemistrytutor.com
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the nucleophile attacking an activated aryl ring, replacing a leaving group. For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) at the ortho or para positions to the leaving group. wikipedia.org The mechanism proceeds in two steps:
Addition: The nucleophile (e.g., decoxide) attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
While less common for a simple ether like this compound, SNAr is a cornerstone of aryl ether synthesis in other contexts. wikipedia.org Modern methods have also developed copper-catalyzed Ullmann-type reactions that proceed under milder conditions than the classical approach, coupling aryl halides with alcohols to form aryl ethers. wikipedia.org
Studies on Aryl Carbon-Oxygen Bond Cleavage Mechanisms
The carbon-oxygen bond in aryl ethers is notably stable, and its cleavage is a chemically significant transformation, particularly for removing protecting groups or breaking down complex molecules like lignin (B12514952). advanceseng.comacs.org
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for cleaving the strong C-O bonds of aryl ethers under mild conditions. nih.gov These reactions typically proceed via a single-electron transfer (SET) from an excited photocatalyst to the ether substrate. acs.orgkobe-u.ac.jp
One established mechanism involves the use of a carbazole-based organic photocatalyst. acs.org Upon irradiation with visible light, the photocatalyst becomes a potent reductant and transfers an electron to the aryl alkyl ether. This generates a radical anion that fragments, cleaving the C-O bond to yield a phenol and an alkyl radical. The presence of additives like cesium carbonate can be beneficial, as the Lewis acidic cesium cation can interact with and activate the ether, making the electron transfer more favorable. acs.org
Another approach merges photoredox catalysis with Lewis acid catalysis. nih.gov Acridinium photocatalysts, known for their high photo-oxidation potential, can be used to cleave diaryl ethers. Mechanistic studies suggest the catalytic cycle involves an electrophilic attack of a generated aryl carboxylic radical on the electron-rich aryl ring of the ether. nih.gov Vanadate-cocatalyzed systems have also been developed, where a vanadate (B1173111) species acts as a "hydroxyl shuttle," enhancing the nucleophilicity of water to attack an aryl ether radical cation and facilitate C-O bond cleavage at room temperature. advanceseng.com
| Catalyst System | Mechanism Principle | Key Feature | Reference |
|---|---|---|---|
| Carbazole PC / Cs₂CO₃ | Reductive Cleavage via SET | Forms a phenol and an alkyl radical from an alkyl aryl ether. | acs.orgkobe-u.ac.jp |
| Acridinium PC / Cu(TMHD)₂ | Acidolysis/Hydrolysis via Electrophilic Attack | Cleaves diaryl ethers into two phenol molecules. | nih.gov |
| Acridinium PC / V₂O₅ | Hydrolysis via Nucleophilic Attack | Vanadate acts as a "hydroxyl shuttle" to facilitate water's attack on the ether radical cation. | advanceseng.com |
The 4-methoxyphenyl group, like other ether-based functionalities, is often used as a protecting group for phenols in multi-step organic synthesis. Its selective removal, or deprotection, is a crucial step. A variety of reagents and conditions can achieve this, often with high chemoselectivity, leaving other functional groups in the molecule intact.
Traditional methods for cleaving aryl alkyl ethers often rely on harsh reagents like strong hydrohalic acids (e.g., HBr) or Lewis acids such as boron tribromide (BBr₃). chemrxiv.org Boron tribromide is particularly effective for cleaving methyl aryl ethers.
More modern and selective methods include:
Photoredox Catalysis: As discussed previously, photoredox methods can be highly chemoselective. By using a specific photocatalyst and a silyl-based activator, the C(sp³)–O bond of aryl alkyl ethers can be cleaved with remarkable selectivity over similar aliphatic ethers. chemrxiv.org
Organosulfur Reagents: Reagents like 2-(diethylamino)ethanethiol (B140849) can deprotect aromatic methyl ethers to yield phenols. A key advantage is that both the reagent and its byproduct are soluble in dilute acid, allowing for a simple, odorless workup. organic-chemistry.org
Catalytic Hydrogenation: Benzyl-type ethers are readily cleaved by palladium-catalyzed hydrogenation. organic-chemistry.org While the 4-methoxyphenyl group is not a benzyl (B1604629) ether, this highlights the principle of using catalytic methods for selective C-O bond scission.
Oxidative Deprotection: The p-methoxybenzyl (PMB) ether, which is structurally related to the 4-methoxyphenyl group, can be cleaved oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org Nitroxyl radical catalysts have also been employed for the oxidative deprotection of p-methoxy benzyl ethers. organic-chemistry.org
Cleavage of Ether Bonds in Polymeric Systems
The stability of the ether bond is a defining characteristic of poly(aryl ether)s. However, these linkages can be cleaved through various chemical and biological mechanisms. Understanding these cleavage processes is essential for designing more durable polymers and for developing methods for polymer recycling and degradation.
An example of enzymatic cleavage has been demonstrated with the extracellular peroxygenase from the fungus Agrocybe aegerita. This enzyme is capable of cleaving a variety of ether bonds, including those in polyethylene (B3416737) glycol (PEG), a synthetic polymer. nih.gov The reaction is an H₂O₂-dependent, two-electron oxidation that results in the formation of an aldehyde and an alcohol. nih.gov While not specifically testing this compound, this research indicates that microbial systems can degrade synthetic polymers containing ether linkages.
In a different approach, electrochemical methods have been developed for the cleavage of diaryl ether C-O bonds, which are prevalent in lignin and synthetic polymers like polyphenylene oxide (PPO). rsc.org This technique utilizes an electrooxidative dearomatization pathway to generate a quinone imine cation, which facilitates nucleophilic aromatic substitution. rsc.org This process offers a sustainable method for the functionalization and upcycling of polymers containing aryl ether bonds. rsc.org
The cleavage of p-methoxybenzyl (PMB) ethers, which share structural similarities with the methoxyphenyl group in the target compound, has also been investigated. A method utilizing polymer-supported sulfonamides in the presence of catalytic trifluoromethanesulfonic acid allows for the efficient removal of the PMB protecting group from alcohols. nih.gov This "safety-catch" resin system facilitates a clean reaction with straightforward purification. nih.gov
Furthermore, studies on lignin model compounds, which are rich in aryl ether linkages, provide insights into cleavage mechanisms. The selective cleavage of the β-O-4 aryl ether bond, a dominant linkage in lignin, has been achieved using a Pd/C catalyst. rsc.org Research has shown that the reaction temperature and the presence of a phenolic hydroxyl group influence the selectivity and rate of cleavage. rsc.org For instance, the β-O-4 bond in a phenolic model compound was cleaved at a lower temperature (100 °C) compared to a non-phenolic model (120 °C). rsc.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound Precursors
The formation of poly(aryl ether)s, and by extension the precursors to this compound, is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization. The kinetics and thermodynamics of these reactions are critical for controlling polymer molecular weight and structure. acs.orgacs.org
Kinetic studies of the polycondensation reaction between aryl halides and bisphenols have revealed complex reaction orders. For example, the reaction of an activated aryl fluoride (B91410) with a bisphenolate was found to follow a third-order rate law, suggesting the involvement of a three-body complex where potassium cations activate the carbon-fluorine bond. rsc.org In contrast, the corresponding aryl chloride reaction followed a more conventional second-order rate law. rsc.org The rate of polymerization is significantly higher with the aryl fluoride monomer compared to the aryl chloride under identical conditions. rsc.org
The mechanism for the classical SNAr reaction involves the formation of a phenolate (B1203915) ion which then attacks the aryl halide to form a Meisenheimer complex, a key intermediate. rsc.org Computational studies have supported the role of metal cations in stabilizing these intermediates and influencing the reaction pathway. rsc.org
The table below summarizes kinetic data for the cleavage of related ether compounds by the Agrocybe aegerita peroxygenase, providing a reference for the potential enzymatic reactivity of similar structures.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Methyl 3,4-dimethoxybenzyl ether | ~1-10 | ~10-100 | - |
| Alkoxycoumarins (by P450s) | ≤ 0.1 | ~0.001-0.01 | - |
| Data sourced from a study on ether cleavage by A. aegerita peroxygenase, with comparative data for P450 enzymes. nih.gov |
This data highlights the differences in catalytic efficiency between different enzyme systems for ether bond cleavage. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Decyl 4-methoxyphenyl (B3050149) ether, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbon atoms, while multi-dimensional techniques can confirm the connectivity.
¹H NMR and ¹³C NMR Techniques
The ¹H NMR spectrum of Decyl 4-methoxyphenyl ether provides a precise count of the different types of protons and their neighboring environments. The aromatic protons on the 4-methoxyphenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons appear as a sharp singlet, while the long decyl chain produces a series of signals. The methylene (B1212753) group attached directly to the ether oxygen is significantly deshielded and appears further downfield compared to the other methylene groups in the alkyl chain.
The ¹³C NMR spectrum complements the ¹H NMR by showing the number of unique carbon environments. The carbons of the phenyl ring and the methoxy group have characteristic chemical shifts. Similar to the proton spectrum, the carbon atom of the decyl chain bonded to the ether oxygen is shifted downfield. The remaining carbons of the decyl chain appear in the typical aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic H (2H, d) | 6.88 | 114.7 |
| Aromatic H (2H, d) | 6.82 | 115.5 |
| Methoxy (-OCH₃) | 3.77 (s) | 55.6 |
| Ether Methylene (-OCH₂-) | 3.91 (t) | 68.5 |
| Decyl Chain (-CH₂-)n | 1.2-1.8 (m) | 22.7 - 31.9 |
| Terminal Methyl (-CH₃) | 0.88 (t) | 14.1 |
| Quaternary Aromatic C | - | 153.8 |
| Quaternary Aromatic C | - | 159.2 |
Note: Predicted values are based on standard chemical shift increments and data from analogous alkyl aryl ethers.
Advanced Multi-dimensional NMR Techniques for Complex Ether Systems
For complex ether systems, particularly those with long alkyl chains or intricate substitution patterns, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural confirmation. science.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC spectra correlate proton signals with their directly attached carbon atoms. This would definitively link the downfield methylene proton signal (~3.91 ppm) to the downfield methylene carbon signal (~68.5 ppm), confirming the C-O linkage. scispace.comacs.org
These advanced methods are particularly crucial in natural product chemistry, such as in the structural elucidation of lignin (B12514952), which contains numerous complex alkyl-aryl ether linkages. science.govcsic.esacs.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy. For this compound, the molecular formula is C₁₇H₂₈O₂. The calculated exact mass is 264.20893 Da. HRMS analysis would confirm this mass, thereby validating the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is used to assess the purity of the compound and to analyze its fragmentation pattern upon electron ionization. The mass spectrum of an alkyl aryl ether is typically characterized by cleavage of the ether bond. core.ac.ukresearchgate.net
The expected fragmentation pattern for this compound would include:
A molecular ion peak [M]⁺ at m/z = 264.
A prominent peak at m/z = 123 corresponding to the [CH₃OC₆H₄O]⁺ fragment or at m/z = 124 for the hydroxytropylium ion formed after rearrangement.
A peak at m/z = 109 resulting from the loss of a methyl group from the methoxyphenyl fragment.
A peak at m/z = 141 corresponding to the decyl fragment [C₁₀H₂₁]⁺, although this is often less abundant.
A series of smaller peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the decyl chain.
The analysis of long-chain ether lipids by MS shows that fragmentation patterns are highly indicative of the constituent parts of the molecule, allowing for clear structural identification. nih.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure |
| 264 | [C₁₇H₂₈O₂]⁺ (Molecular Ion) |
| 124 | [HOC₆H₄OCH₂]⁺ (Rearranged Ion) |
| 123 | [CH₃OC₆H₄O]⁺ |
| 109 | [HOC₆H₄]⁺ |
| 141 | [C₁₀H₂₁]⁺ (Decyl Cation) |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For an alkyl aryl ether like this compound, the IR spectrum is expected to show several characteristic absorption bands:
~3000-2850 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the long alkyl chain.
~3100-3000 cm⁻¹: C-H stretching vibrations from the sp² hybridized carbons of the aromatic ring.
~1610 and 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
~1250 cm⁻¹: Asymmetric C-O-C stretching, characteristic of an aryl ether.
~1040 cm⁻¹: Symmetric C-O-C stretching, characteristic of an alkyl ether.
The presence of these distinct C-O stretching bands is a strong indicator of the alkyl aryl ether functionality.
UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-methoxyphenyl group. Similar to anisole, it is expected to exhibit absorption bands in the ultraviolet region. Typically, two main absorption bands are observed for this type of chromophore due to π → π* transitions:
A strong absorption band around 220-230 nm .
A weaker, structured absorption band around 270-280 nm .
The absence of absorption in the visible region (400-800 nm) indicates that the compound is colorless.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a compound like "this compound," which possesses both a long hydrophobic alkyl chain and a more polar aromatic ether moiety, a variety of chromatographic techniques can be employed to effectively assess its purity and analyze it within different matrices. The choice of method depends on the specific analytical goal, such as routine purity checks, separation from structurally similar impurities, or quantification in complex samples.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like "this compound." The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Both normal-phase and reversed-phase HPLC can be adapted for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Due to the presence of the long decyl chain, "this compound" is a hydrophobic molecule and is well-suited for separation by RP-HPLC. The retention of the compound is primarily governed by hydrophobic interactions between the alkyl chain and the stationary phase.
Commonly used stationary phases include octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. Phenyl-bonded phases can also offer alternative selectivity due to potential π-π interactions with the aromatic ring of the analyte. halocolumns.com The mobile phase typically consists of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of highly retained compounds and to achieve better separation of components with different polarities.
For detection, a UV detector is highly effective as the methoxyphenyl group exhibits strong absorbance in the UV region (typically around 225 nm and 275 nm). An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can also be used, particularly if impurities lack a UV chromophore.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Expected Rt | ~15-18 min |
This data is illustrative and based on methods for structurally similar long-chain alkyl aryl ethers.
Normal-Phase HPLC (NP-HPLC)
In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. unt.edu This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column. unt.edu For "this compound," NP-HPLC can be useful for separating it from non-polar impurities such as residual long-chain alkanes or from more polar impurities like 4-methoxyphenol (B1676288).
Typical stationary phases for NP-HPLC include silica, diol, or cyano-bonded phases. The mobile phase would consist of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent such as isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for monitoring reaction progress, screening for the presence of the compound, and assessing purity.
In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or an aluminum sheet. A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
For "this compound," a silica gel plate (Silica Gel 60 F254) is a suitable stationary phase. The mobile phase would typically be a mixture of a non-polar solvent and a moderately polar solvent. The polarity of the mobile phase is optimized to achieve good separation, where the retardation factor (Rf) of the target compound is ideally between 0.3 and 0.5.
Visualization of the separated spots can be achieved under UV light (at 254 nm) due to the fluorescence quenching of the aromatic ring on the F254 indicator-impregnated plates. Alternatively, staining with iodine vapor, which reversibly complexes with organic compounds, or with specific spray reagents like a potassium permanganate (B83412) solution can be used to visualize the spots.
Table 2: Exemplary TLC System for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum backing |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Development | In a saturated chamber to a height of ~8 cm |
| Visualization | 1. UV light (254 nm) 2. Iodine vapor |
| Expected Rf | ~0.4 - 0.6 |
This data is illustrative and based on methods for aromatic ethers with long alkyl chains.
The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic for a given compound in a specific TLC system and can be used for its identification by comparison with a standard. Impurities will present as separate spots with different Rf values. For instance, a more polar impurity like 4-methoxyphenol would have a lower Rf value, while a less polar impurity like decane (B31447) would have a higher Rf value.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a good balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like Decyl 4-methoxyphenyl (B3050149) ether. DFT is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and parameters related to chemical reactivity.
Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For Decyl 4-methoxyphenyl ether, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Vibrational analysis is typically performed after geometry optimization. It involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting, and is associated with a characteristic frequency.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-O (ether) | 1.36 Å |
| C-O (methoxy) | 1.37 Å | |
| C-C (aromatic) | 1.39 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-C (alkyl) | 1.53 Å | |
| C-H (alkyl) | 1.09 Å | |
| Bond Angles | C-O-C (ether) | 118.5° |
| C-C-O (aromatic) | 120.0° |
| Dihedral Angles | C-C-O-C | 180.0° (planar) |
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical results from DFT calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | 0.15 |
| HOMO-LUMO Gap | 6.00 |
DFT calculations, combined with statistical mechanics, can be used to predict the thermochemical properties of a molecule in the gas phase. These properties include enthalpy, entropy, Gibbs free energy, and heat capacity. By calculating the vibrational frequencies, rotational constants, and electronic energy of this compound, it is possible to determine its thermodynamic functions at different temperatures. This information is valuable for understanding the molecule's stability and its behavior in chemical reactions and physical processes.
Table 3: Predicted Thermochemical Properties of this compound at 298.15 K (Note: The following data is illustrative of typical results from DFT calculations.)
| Property | Predicted Value |
|---|---|
| Enthalpy (H) | -250.5 kcal/mol |
| Gibbs Free Energy (G) | -210.2 kcal/mol |
| Entropy (S) | 135.0 cal/mol·K |
| Heat Capacity (Cv) | 85.6 cal/mol·K |
Beyond DFT, other quantum chemical methods can be employed to predict the chemical behavior of this compound.
Ab initio methods , which derive from first principles without using experimental data, offer high accuracy but are computationally expensive. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark results for the electronic structure and properties of the molecule, although their application to a molecule of this size can be demanding.
Semi-empirical methods , such as AM1, PM3, and PM7, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for preliminary studies or for calculations on very large systems. These methods can provide qualitative insights into the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level.
For this compound, MD simulations can be used to investigate its intermolecular interactions in condensed phases (liquid or solid) and its adsorption behavior on surfaces. By simulating a system containing multiple molecules of this compound, one can study properties like density, diffusion coefficients, and radial distribution functions, which describe the local molecular structure.
In adsorption studies, MD simulations can model the interaction of this compound with a surface, such as a metal or a polymer. These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the dynamics of the adsorption process. This information is crucial for applications where the molecule's interaction with surfaces is important, such as in coatings, lubricants, or self-assembled monolayers. The simulations can quantify the interaction energies between the molecule and the surface, as well as the conformational changes that the molecule undergoes upon adsorption.
Computational Approaches for Reaction Pathway Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally. For a molecule like this compound, computational modeling can be employed to understand its formation and potential degradation pathways.
One of the primary methods for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of 4-methoxyphenoxide with a decyl halide (e.g., 1-bromodecane). Computational studies on the Williamson ether synthesis often utilize Density Functional Theory (DFT) to model the reaction pathway. rsc.org These models can elucidate the S_N2 mechanism, detailing the backside attack of the nucleophilic oxygen of the phenoxide on the primary carbon of the decyl halide, leading to the formation of the ether linkage and a halide salt. wikipedia.org The modeling can predict the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility and rate. Factors such as the choice of solvent can also be incorporated into these models to understand their effect on the reaction kinetics and regioselectivity. rsc.org
Beyond its synthesis, the reactivity of this compound can also be modeled. Key reactions include ether cleavage and electrophilic aromatic substitution.
Ether Cleavage: The ether bond in alkyl aryl ethers can be cleaved under strongly acidic conditions (e.g., with HBr or HI). masterorganicchemistry.comlibretexts.org Computational models can predict the mechanism of this cleavage. For this compound, the process would begin with the protonation of the ether oxygen. masterorganicchemistry.com Following protonation, the reaction can proceed via either an S_N1 or S_N2 pathway. libretexts.org Given that the decyl group is a primary alkyl chain, an S_N2 mechanism is more likely, where a halide ion attacks the less sterically hindered carbon of the decyl group, resulting in the formation of phenol (B47542) and a decyl halide. libretexts.org In aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
Electrophilic Aromatic Substitution: The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. Computational methods, particularly DFT, can be used to predict the regioselectivity of such reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). nih.govdiva-portal.org The methoxy group is an ortho-, para-director. Since the para position is already occupied by the decyloxy group, electrophilic attack is predicted to occur at the ortho positions (positions 2 and 6 relative to the methoxy group). libretexts.orgmasterorganicchemistry.com Computational models achieve this by calculating the relative stabilities of the sigma-complex intermediates (also known as arenium ions) that are formed during the reaction. nih.govdiva-portal.org The lower energy intermediates correspond to the major products.
The table below outlines the typical computational methods and the insights they provide for modeling the reaction pathways of alkyl aryl ethers like this compound.
| Reaction Type | Computational Method | Key Insights from Modeling |
| Williamson Ether Synthesis | Density Functional Theory (DFT) | S_N2 reaction mechanism, transition state geometry, activation energy, solvent effects. wikipedia.orgrsc.org |
| Acid-Catalyzed Ether Cleavage | Density Functional Theory (DFT) | Protonation site, S_N1 vs. S_N2 pathway likelihood, product prediction (phenol and alkyl halide). masterorganicchemistry.comlibretexts.org |
| Electrophilic Aromatic Substitution | Density Functional Theory (DFT) | Regioselectivity (ortho, para-directing effects), relative stability of sigma-complex intermediates, prediction of major products. nih.govdiva-portal.orglibretexts.org |
Quantitative Structure-Property Relationship (QSPR) and Molecular Descriptor Analysis
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov This is achieved by developing mathematical models that relate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to a specific property.
Prediction of Chemical Features from Molecular Structure
For this compound, a QSPR approach could be used to predict various properties such as boiling point, vapor pressure, and solubility. The foundation of a QSPR model lies in the calculation of a wide array of molecular descriptors directly from the 2D or 3D structure of the molecule. nih.gov These descriptors can be categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment. umich.edu
| Descriptor Type | Descriptor Name | Calculated Value for this compound |
| Constitutional | Molecular Weight | 264.40 g/mol |
| Heavy Atom Count | 19 | |
| Rotatable Bond Count | 11 | |
| Topological | Complexity | 186 |
| Physicochemical | XLogP3 (Octanol-Water Partition Coefficient) | 6.5 |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from publicly available chemical databases.
Exploration of Electronic and Steric Effects of Substituents
The chemical behavior and physical properties of this compound are significantly influenced by the electronic and steric effects of its constituent parts: the decyl chain, the ether linkage, and the methoxy-substituted phenyl ring. fiveable.me
Steric Effects: The long, flexible decyl chain (-C₁₀H₂₁) introduces significant steric bulk. This steric hindrance can influence the rate and accessibility of reactions at nearby sites. For example, while the methoxy group directs electrophiles to the ortho positions, the bulky decyloxy group might sterically hinder the approach of a reactant to one of these positions, potentially influencing the product distribution in an electrophilic aromatic substitution reaction. researchgate.net Steric effects are also crucial in determining how the molecule packs in the solid state or interacts with a surface or a biological receptor. Descriptors like sterimol parameters or buried volume can be calculated to provide a quantitative measure of these steric properties. chemrxiv.org
Applications and Role in Broader Chemical Research
Decyl 4-Methoxyphenyl (B3050149) Ether as a Building Block in Complex Organic Synthesis
The combination of a flexible decyl chain and a functionalizable methoxyphenyl group makes decyl 4-methoxyphenyl ether a potentially valuable precursor in the synthesis of more complex molecules.
Alkyl aryl ethers are a common structural feature in many biologically active compounds and approved small-molecule drugs. researchgate.net The synthesis of such molecules often involves the strategic modification of simpler precursors. This compound could serve as such a precursor. The methoxy (B1213986) group on the phenyl ring can be readily cleaved to a phenol (B47542), a versatile functional group that can participate in a wide range of reactions, including etherification, esterification, and electrophilic aromatic substitution.
Furthermore, the aromatic ring itself can be subject to various transformations. For instance, palladium-catalyzed C-H functionalization reactions allow for the direct introduction of various substituents at specific positions on the aromatic ring, a common strategy in the synthesis of complex organic molecules. researchgate.net While direct examples involving this compound are not prominent, the general reactivity of aryl ethers suggests its potential as a starting material for the synthesis of a variety of functionalized molecules. rsc.org
Ether lipids are a class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. nih.govavantiresearch.com These lipids are significant components of cell membranes in mammals, particularly in the brain, heart, and immune cells, and play crucial structural and functional roles. avantiresearch.com The synthesis of ether lipids and their analogues is an active area of research, driven by their biological importance and their association with various diseases. nih.govavantiresearch.com
The biosynthesis of ether lipids involves the reaction of a long-chain fatty alcohol with a glycerol derivative. nih.govnih.gov In synthetic organic chemistry, long-chain alkyl ethers can serve as precursors to these long-chain fatty alcohols or can be incorporated more directly into the glycerol backbone. The decyl group of this compound represents a suitable long alkyl chain for the synthesis of certain ether lipid analogues. The ether linkage to the methoxyphenyl group can be cleaved to release the decyl alcohol, which can then be used in subsequent synthetic steps to build the ether lipid structure. While specific use of this compound in this context is not explicitly documented, the general strategies for ether lipid synthesis accommodate precursors with similar long-chain alkyl ether structures. nih.govnih.gov
Catalytic Applications and Catalyst Design
The structural features of this compound also suggest potential applications in the field of catalysis, either as a ligand for transition metals or as a component of organocatalysts.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of ligands is crucial for controlling the activity and selectivity of the metal catalyst. numberanalytics.com Ligands can influence the electronic and steric environment of the metal center, thereby fine-tuning its catalytic properties.
While there are no specific reports of this compound being used as a ligand, its structure contains elements that could be incorporated into ligand design. The aromatic ring could be functionalized with coordinating groups, such as phosphines or amines, which can bind to a transition metal. The long decyl chain could impart specific solubility properties to the resulting metal complex, potentially enabling catalysis in non-polar media or facilitating catalyst separation. The ether oxygen itself is a weak Lewis base and could potentially coordinate to a metal center, although this is less common for simple aryl ethers compared to more electron-rich chelating ligands. The development of palladium-catalyzed cross-coupling reactions for the synthesis of aryl ethers often employs specialized phosphine (B1218219) ligands to achieve high efficiency. nih.govorganic-chemistry.orgnih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The design of effective organocatalysts often involves the incorporation of various functional groups to control reactivity and stereoselectivity.
Although there is no direct literature on organocatalysts derived from this compound, its components could be integrated into known organocatalyst scaffolds. For instance, the methoxyphenyl group could be part of a larger chiral structure that directs a stereoselective transformation. The long decyl chain could be used to create a specific microenvironment around the catalytic site, influencing substrate approach and transition state stabilization. Such long alkyl chains are known to influence the properties of amphiphilic polymers used in various applications. d-nb.info
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. wikipedia.org Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity or framework of a larger "host" molecule. wikipedia.orgnih.gov
This compound possesses structural features that could enable its participation in supramolecular assemblies. The long, hydrophobic decyl chain can engage in van der Waals interactions, a key driving force for the self-assembly of molecules in both aqueous and non-aqueous environments. nih.gov The aromatic methoxyphenyl group can participate in π-π stacking interactions with other aromatic systems.
The amphiphilic nature of this compound, with its polar methoxy group and non-polar decyl chain, suggests it could act as a surfactant or assemble at interfaces. In the context of host-guest chemistry, the decyl chain could insert into the hydrophobic cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov Conversely, a collection of this compound molecules could form a hydrophobic pocket capable of encapsulating a smaller, non-polar guest molecule. While specific studies involving this compound are lacking, the principles of supramolecular chemistry suggest its potential for such interactions. acs.orgrsc.org
Polymer Chemistry and Material Science
The bifunctional nature of molecules like this compound, possessing both a reactive aromatic ring and a long alkyl chain, makes them interesting candidates for polymer chemistry and material science.
This compound can be conceptually incorporated into polymer backbones through various polymerization techniques. For instance, the aromatic ring can be functionalized to introduce polymerizable groups. The ether linkage itself, being generally stable, can form part of the repeating unit of a polyether. Polyethers are a significant class of polymers with wide-ranging applications. rsc.org The synthesis of polyethers can be achieved through methods like the ring-opening polymerization of cyclic ethers or the polycondensation of diols and dihalides. The presence of the long decyl side chain would be expected to impart flexibility and hydrophobicity to the resulting polymer, potentially leading to materials with unique thermal and mechanical properties, such as elastomers or thermoplastic elastomers. Polymers with ether-containing side chains have been developed for applications such as antifouling coatings, where the side chains can include various functional groups. nih.gov
The ether bond, while generally stable, can be cleaved under specific chemical conditions, a property that is increasingly being explored for the design of recyclable polymers. The chemical recycling of polymers into their constituent monomers allows for the creation of new materials with properties identical to the virgin polymer, representing a closed-loop life cycle. electronicsandbooks.com
The cleavage of aryl alkyl ethers is a well-established reaction in organic synthesis and can be achieved using various reagents, including strong acids like HI or BBr₃, or through catalytic methods. electronicsandbooks.comresearchgate.netresearchgate.net This chemical lability can be harnessed to design polyethers that can be depolymerized back to their monomeric units under controlled conditions. This approach is a key strategy in creating chemically recyclable plastics, which can help mitigate the environmental impact of polymer waste. mdpi.comnih.govnih.gov The cleavage of the ether bond in a polymer backbone would break the polymer chain into smaller molecules, which could then be repolymerized. For a polymer derived from this compound, this would involve the cleavage of the ether linkage within the polymer backbone, potentially regenerating the monomeric or oligomeric precursors. Recent research has focused on developing milder and more selective methods for ether cleavage, which would be crucial for an energy-efficient and clean recycling process. acs.orgacs.org
Applications as Protecting Groups in Selective Organic Synthesis
In the realm of multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. The p-methoxybenzyl (PMB) ether, a close structural relative of the 4-alkoxyphenyl ether moiety in this compound, is a widely used protecting group for hydroxyl functions. organic-chemistry.orgoup.comnih.govhighfine.com
The PMB group is valued for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected hydroxyl group. The key advantage of the PMB group lies in its selective removal under conditions that often leave other protecting groups, such as benzyl (B1604629) (Bn) ethers, intact.
Deprotection of PMB ethers is typically achieved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgoup.com The electron-donating methoxy group on the benzene (B151609) ring facilitates this oxidative cleavage. Alternatively, PMB ethers can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA). nih.govhighfine.com This orthogonality in deprotection strategies makes the PMB group a valuable tool for chemists when designing complex synthetic routes. The long decyl chain in this compound could potentially modify the physical properties of a PMB-protected intermediate, for instance, by increasing its lipophilicity, which could be advantageous in certain purification procedures. nih.gov Electrochemical methods for the deprotection of PMB ethers have also been developed, offering a greener alternative to chemical oxidants. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
